molecular formula C24H30N4O5S B2483211 ethyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 898444-55-8

ethyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No.: B2483211
CAS No.: 898444-55-8
M. Wt: 486.59
InChI Key: YSQUARFJNLTBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C24H30N4O5S and its molecular weight is 486.59. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Spectroscopic Analysis

One study focused on the FT-IR and FT-Raman spectra of a structurally similar compound, examining its stability, molecular electrostatic potential, nonlinear optical properties, and frontier molecular orbitals. Molecular docking showed that this compound could form a stable complex with pyrrole inhibitor, suggesting potential inhibitory activity against this target. This highlights the compound's relevance in drug discovery and design processes (El-Azab et al., 2016).

Synthesis of Cyclopenta[c]pyridine Derivatives

Another research area involves the synthesis of cyclopenta[c]pyridine derivatives, showcasing the chemical versatility of compounds with similar frameworks. These derivatives have been synthesized through reactions with cyanothioacetamide, yielding compounds with potential for further pharmacological evaluation (Dotsenko et al., 2008).

Exploring Thiazolino[3,2‐a]pyrimidine Structures

Research has also delved into the structure and reactions of thiazolino[3,2-a]pyrimidine carbinolamine, offering insights into the cyclization processes and molecular structures of related compounds. This study provides foundational knowledge that could inform the synthesis of novel therapeutic agents (Campaigne et al., 1981).

Development of Antimicrobial Agents

The synthesis and characterization of new quinazolines as potential antimicrobial agents represent another avenue of research. These studies underscore the potential of such compounds in addressing bacterial and fungal infections, highlighting the importance of chemical innovation in combating resistance (Desai et al., 2007).

Safety and Hazards

The safety and hazards of the compound would depend on its specific structure and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research could focus on elucidating the specific biological activity of this compound and optimizing its structure for increased potency and selectivity .

Properties

IUPAC Name

ethyl 4-[[2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O5S/c1-2-33-23(30)17-6-8-18(9-7-17)25-21(29)16-34-22-19-4-3-5-20(19)28(24(31)26-22)11-10-27-12-14-32-15-13-27/h6-9H,2-5,10-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQUARFJNLTBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.